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molecular formula C7H7ClN2O B8565587 5-Chloro-1-(prop-2-en-1-yl)pyrimidin-2(1H)-one CAS No. 63331-24-8

5-Chloro-1-(prop-2-en-1-yl)pyrimidin-2(1H)-one

Cat. No. B8565587
M. Wt: 170.59 g/mol
InChI Key: KFKFXMXMVGZRKC-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

1-Allyl-5-chloropyrimid-2-one was prepared from 5-chloropyrimid-2-one as above in 64% yield. m.p. 130°-131° C. (acetone) (Found: C, 49.22; H, 4.13. Calc. for C7H7ClN2O: C, 49.28; H, 4.13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH3:9][C:10]([CH3:12])=O>>[CH2:12]([N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8])[CH:10]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(N=CC(=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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